N-(2-bromobenzyl)-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide N-(2-bromobenzyl)-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 1251678-54-2
VCID: VC7097944
InChI: InChI=1S/C23H19BrN4O3/c1-15-7-2-4-9-17(15)21-26-22(31-27-21)18-10-6-12-28(23(18)30)14-20(29)25-13-16-8-3-5-11-19(16)24/h2-12H,13-14H2,1H3,(H,25,29)
SMILES: CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NCC4=CC=CC=C4Br
Molecular Formula: C23H19BrN4O3
Molecular Weight: 479.334

N-(2-bromobenzyl)-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide

CAS No.: 1251678-54-2

Cat. No.: VC7097944

Molecular Formula: C23H19BrN4O3

Molecular Weight: 479.334

* For research use only. Not for human or veterinary use.

N-(2-bromobenzyl)-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide - 1251678-54-2

Specification

CAS No. 1251678-54-2
Molecular Formula C23H19BrN4O3
Molecular Weight 479.334
IUPAC Name N-[(2-bromophenyl)methyl]-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Standard InChI InChI=1S/C23H19BrN4O3/c1-15-7-2-4-9-17(15)21-26-22(31-27-21)18-10-6-12-28(23(18)30)14-20(29)25-13-16-8-3-5-11-19(16)24/h2-12H,13-14H2,1H3,(H,25,29)
Standard InChI Key RCDUUFXXUPKECR-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NCC4=CC=CC=C4Br

Introduction

Structural Elucidation and Molecular Properties

Core Architecture and Functional Groups

The compound’s structure integrates three pharmacologically significant subunits:

  • Pyridinone Ring: A six-membered aromatic ring with a ketone group at position 2, enabling hydrogen bonding and π-π stacking interactions.

  • 1,2,4-Oxadiazole Substituent: A five-membered heterocycle at position 3 of the pyridinone, known for metabolic stability and electronic diversity. The oxadiazole’s position 5 is linked to an o-tolyl group (2-methylphenyl), enhancing lipophilicity and steric bulk.

  • N-(2-Bromobenzyl)Acetamide Side Chain: A brominated benzyl group attached via an acetamide linker, likely influencing solubility and target binding.

Table 1: Hypothesized Molecular Formula and Key Features

PropertyDescription
Molecular FormulaC₂₃H₁₈BrN₅O₃ (hypothesized from structural analysis)
Molecular Weight~525.33 g/mol (calculated)
Key Functional GroupsPyridinone, 1,2,4-oxadiazole, acetamide, bromoaromatic
Potential ReactivityNucleophilic substitution (C-Br), hydrogen bonding (amide, ketone)

Note: Experimental validation of the molecular formula is pending.

Spectroscopic Characterization

Available data from analogous compounds suggest characterization via:

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Expected signals include aromatic protons (δ 6.5–8.5 ppm), acetamide NH (δ ~8.0 ppm), and methyl groups from o-tolyl (δ ~2.3 ppm) .

    • ¹³C NMR: Peaks for carbonyl groups (C=O, δ ~165–175 ppm), oxadiazole carbons (δ ~150–160 ppm), and brominated aromatic carbons (δ ~120–130 ppm).

  • Mass Spectrometry: A molecular ion peak at m/z ≈ 525.33 (M+H⁺) would confirm the hypothesized formula.

  • Infrared (IR) Spectroscopy: Stretches for C=O (~1650 cm⁻¹), C-Br (~600 cm⁻¹), and C=N (~1600 cm⁻¹) .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The compound’s synthesis likely proceeds through sequential coupling of subunits:

  • Pyridinone-Oxadiazole Construction:

    • Cyclocondensation of a pyridinone precursor with an o-tolyl-substituted amidoxime to form the 1,2,4-oxadiazole ring.

  • Acetamide Side-Chain Introduction:

    • Alkylation of the pyridinone nitrogen with 2-bromobenzyl bromide, followed by acetylation.

Table 2: Hypothetical Synthetic Route

StepReaction TypeReagents/ConditionsPurpose
1CyclocondensationAmidoxime, DCC, DMF, 80°COxadiazole ring formation
2N-Alkylation2-Bromobenzyl bromide, K₂CO₃, DMFPyridinone N-functionalization
3AcetylationAcetic anhydride, pyridineAcetamide linker installation

Note: Specific conditions require experimental validation.

Compound ClassTargetIC₅₀ (nM)Reference
1,2,4-OxadiazolesCOX-250–200
Brominated PyridinonesDNA Topoisomerase IIα100–500

Challenges and Future Directions

Knowledge Gaps

  • Synthetic Reproducibility: Detailed protocols for multi-step synthesis remain unpublished.

  • In Vivo Efficacy: No pharmacokinetic or toxicity data available.

Recommended Studies

  • X-ray Crystallography: Resolve 3D structure to guide drug design .

  • High-Throughput Screening: Evaluate activity against cancer, inflammation, and microbial targets.

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